FzM1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

FzM1 est un modulateur allostérique négatif du récepteur Frizzled FZD4. Ce composé est connu pour sa capacité à réduire l'activité de l'élément de réponse WNT dépendant de WNT5A, ce qui en fait une molécule importante dans l'étude de la voie de signalisation WNT/β-caténine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de FzM1 implique plusieurs étapes, généralement en commençant par la préparation de la structure de base, suivie de modifications des groupes fonctionnels. La voie de synthèse exacte peut varier, mais elle comprend généralement :

Formation de la structure de base : Cela implique la construction du système cyclique central par des réactions de cyclisation.

Modifications des groupes fonctionnels : Introduction de groupes fonctionnels spécifiques à la structure de base en utilisant des réactifs tels que les halogènes, les amines ou les alcools dans des conditions contrôlées.

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour atteindre le niveau de pureté souhaité.

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour des volumes plus importants, la garantie d'une qualité constante et la mise en œuvre de méthodes de purification efficaces. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et l'extensibilité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

FzM1 subit diverses réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène dans la molécule, souvent à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Élimination des atomes d'oxygène ou ajout d'atomes d'hydrogène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

Substitution : Remplacement d'un groupe fonctionnel par un autre, en utilisant des réactifs tels que les halogénures ou les nucléophiles.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium, peroxyde d'hydrogène et autres oxydants en conditions acides ou basiques.

Réduction : Borohydrure de sodium, hydrure de lithium aluminium et autres agents réducteurs en conditions anhydres.

Substitution : Halogénures, nucléophiles et autres réactifs dans diverses conditions, selon la substitution souhaitée.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

Applications de recherche scientifique

This compound a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la voie de signalisation WNT/β-caténine et sa modulation.

Biologie : Investigated for its role in cellular signaling and its effects on cell proliferation and differentiation.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans les maladies liées à une signalisation WNT aberrante, telles que le cancer et la fibrose.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la voie WNT/β-caténine.

Mécanisme d'action

This compound exerce ses effets en se liant à un site allostérique du récepteur Frizzled FZD4, situé spécifiquement dans la boucle intracellulaire 3. Cette liaison modifie la conformation du récepteur, inhibant la cascade de signalisation WNT/β-caténine. La réduction de l'activité de l'élément de réponse WNT dépendant de WNT5A affecte finalement les processus cellulaires tels que la prolifération, la différenciation et la migration .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of FzM1 can be categorized into several key areas:

Cancer Research

This compound's inhibition of the WNT/β-catenin pathway makes it a candidate for cancer therapy. Dysregulation of this pathway is implicated in various cancers. Studies have shown that selective inhibition of Frizzled receptors can lead to decreased tumor growth and metastasis.

- Case Study : In vitro studies demonstrated that this compound effectively reduced DVL-GFP recruitment at the plasma membrane, confirming its inhibitory activity on the WNT/β-catenin pathway with an EC50 of 3.46 ± 0.07 μM .

Regenerative Medicine

The modulation of WNT signaling by this compound also holds potential in regenerative medicine, where controlled activation or inhibition of this pathway can influence stem cell differentiation and tissue regeneration.

- Research Insight : The selective targeting of Frizzled receptors may provide new avenues for enhancing tissue repair mechanisms without promoting tumorigenesis .

Drug Discovery

This compound serves as a valuable tool in drug discovery, particularly in identifying new modulators of the WNT signaling pathway. Its specificity for FZD4 allows researchers to explore the therapeutic potential of other Frizzled receptor modulators.

- Development Insight : The identification of compounds that selectively inhibit specific Frizzled receptors can lead to more effective treatments with fewer side effects compared to traditional chemotherapies .

Data Tables

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Cancer Research | Inhibition of WNT/β-catenin signaling | EC50 = 3.46 μM; reduced DVL-GFP recruitment |

| Regenerative Medicine | Modulation of stem cell differentiation | Potential for enhanced tissue repair |

| Drug Discovery | Identification of Frizzled modulators | Selective inhibitors may reduce off-target effects |

Mécanisme D'action

FzM1 exerts its effects by binding to an allosteric site on the Frizzled receptor FZD4, specifically located in intracellular loop 3. This binding alters the conformation of the receptor, inhibiting the WNT/β-catenin signaling cascade. The reduction in WNT5A-dependent WNT responsive element activity ultimately affects cellular processes such as proliferation, differentiation, and migration .

Comparaison Avec Des Composés Similaires

FzM1 est unique par rapport à d'autres composés ciblant la voie WNT/β-caténine en raison de son site de liaison spécifique et de son mécanisme d'action. Des composés similaires comprennent :

IWP-2 : Un inhibiteur de Porcupine, une enzyme impliquée dans la sécrétion du ligand WNT.

XAV939 : Un inhibiteur de tankyrase qui stabilise Axin, un régulateur négatif de la voie WNT/β-caténine.

LGK974 : Un autre inhibiteur de Porcupine avec un profil de liaison différent de celui de IWP-2.

L'unicité de this compound réside dans sa capacité à moduler directement le récepteur Frizzled, offrant une approche distincte pour inhiber la voie de signalisation WNT/β-caténine.

Si vous avez d'autres questions ou si vous avez besoin de plus amples détails, n'hésitez pas à demander !

Activité Biologique

FzM1 is a compound that has garnered attention for its role in modulating the Wnt signaling pathway, particularly through its interaction with Frizzled receptors. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and potential applications based on recent research findings.

Overview of Wnt Signaling Pathway

The Wnt signaling pathway is crucial for various biological processes, including cell proliferation, differentiation, and organogenesis. It involves a complex network of proteins, with Frizzled receptors playing a key role in the initiation of Wnt signaling. Dysregulation of this pathway is implicated in numerous diseases, including cancer.

This compound acts as a negative allosteric modulator of the Frizzled receptor FZD4. Research indicates that it inhibits the recruitment of heterotrimeric G proteins to FZD4, thereby blocking downstream signaling pathways associated with Wnt activation. This inhibition can lead to reduced cellular proliferation and altered differentiation patterns in various cell types.

Key Findings

- Binding Affinity : this compound exhibits a binding affinity that allows it to effectively inhibit FZD4 signaling. Studies have shown that this compound competes with Wnt ligands for binding to Frizzled receptors, thus preventing the activation of downstream signaling cascades .

- Impact on Cancer Cells : In vitro studies have demonstrated that this compound can reduce the viability of cancer cell lines by disrupting Wnt/β-catenin signaling. The compound has been shown to induce apoptosis in colorectal cancer cells, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activity Studies on this compound

Detailed Research Findings

- Inhibition Studies : In a study involving HEK293 cells expressing FZD4 and DVL-GFP, this compound was shown to significantly inhibit DVL-GFP localization at the plasma membrane, indicating effective modulation of the Wnt pathway .

- Anticancer Potential : The anticancer properties of this compound were explored through various assays that demonstrated its ability to induce cell cycle arrest and apoptosis in cancerous cells by targeting the Wnt signaling pathway .

- Structural Modifications : Research has also indicated that modifications to the thiophene structure in this compound can convert it from a negative modulator to an agonist (this compound.8), which activates Wnt signaling pathways instead . This highlights the compound's versatility depending on structural variations.

Propriétés

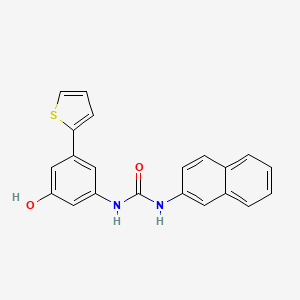

IUPAC Name |

1-(3-hydroxy-5-thiophen-2-ylphenyl)-3-naphthalen-2-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c24-19-12-16(20-6-3-9-26-20)11-18(13-19)23-21(25)22-17-8-7-14-4-1-2-5-15(14)10-17/h1-13,24H,(H2,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTSACXGWYGCPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC(=C3)C4=CC=CS4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.